molecular formula C11H9F3N4O3S B6955233 Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate

Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate

Cat. No.: B6955233
M. Wt: 334.28 g/mol
InChI Key: BTNQXUXHOVAHLA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a carbamoyl group and a trifluoromethyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and thiadiazole-containing molecules. Examples include:

  • Methyl 1-methyl-5-[[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate
  • Methyl 1-methyl-5-[[5-(fluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate.

Uniqueness

What sets Methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate apart is the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 1-methyl-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O3S/c1-18-5(3-4-6(18)8(20)21-2)7(19)15-10-17-16-9(22-10)11(12,13)14/h3-4H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNQXUXHOVAHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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